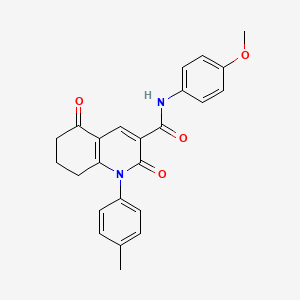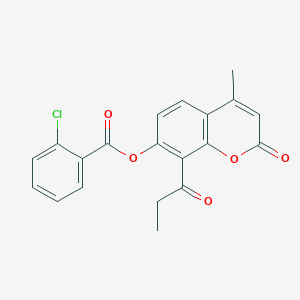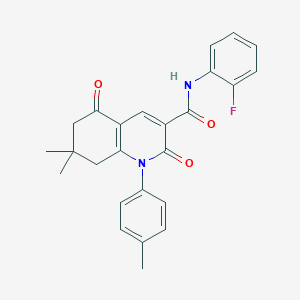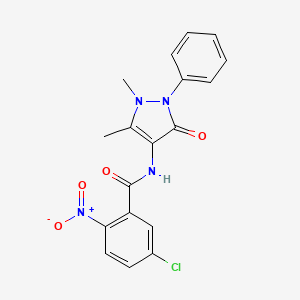![molecular formula C23H16O6 B3545788 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B3545788.png)
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
Descripción general
Descripción
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzodioxole moiety, a benzochromenone core, and an oxoethoxy linkage, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes:
Formation of the Benzodioxole Moiety: Starting with catechol, the benzodioxole ring is formed through a reaction with formaldehyde under acidic conditions.
Synthesis of the Benzochromenone Core: This involves the cyclization of appropriate precursors, often through Friedel-Crafts acylation followed by cyclization.
Linking the Benzodioxole and Benzochromenone: The final step involves the formation of the oxoethoxy linkage, typically through an esterification or etherification reaction using suitable reagents like oxalyl chloride and alcohols under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
Biologically, it may exhibit interesting interactions with biomolecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry
Industrially, it could be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.
Mecanismo De Acción
The mechanism by which 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions, while the carbonyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one stands out due to its specific combination of functional groups and structural complexity
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms of action
Propiedades
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6/c1-13-19(26-11-18(24)14-6-8-20-21(10-14)28-12-27-20)9-7-16-15-4-2-3-5-17(15)23(25)29-22(13)16/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFNXUOMGLINJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-5-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B3545710.png)
![N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE](/img/structure/B3545721.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B3545726.png)
![N-(4-{[(4-bromophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3545732.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-bromobenzamide](/img/structure/B3545733.png)
![N~1~-(4-chlorophenyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3545742.png)
![N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B3545749.png)
![methyl 3-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3545755.png)


![N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide](/img/structure/B3545782.png)
![methyl (2,6-dichloro-4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B3545785.png)


